Cas no 2098085-05-1 (3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid)

3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is a pyrazole-based carboxylic acid derivative with a but-2-yn-1-yl substituent, offering a versatile scaffold for chemical synthesis and pharmaceutical applications. Its structure combines a rigid alkyne group with a flexible propanoic acid chain, enabling selective functionalization and potential use in medicinal chemistry as an intermediate or pharmacophore. The compound's pyrazole core provides stability and hydrogen-bonding capabilities, while the terminal carboxylic acid enhances solubility and reactivity for further derivatization. This makes it suitable for applications in drug discovery, agrochemical research, and material science, where tailored molecular properties are critical. Its balanced lipophilicity and polarity contribute to its utility in diverse synthetic pathways.
3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid structure
2098085-05-1 structure
Product name:3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
CAS No:2098085-05-1
MF:C10H12N2O2
MW:192.214482307434
CID:5056645

3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
    • 3-(1-(But-2-yn-1-yl)-1H-pyrazol-4-yl)propanoic acid
    • 3-(1-but-2-ynylpyrazol-4-yl)propanoic acid
    • 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
    • Inchi: 1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,4-6H2,1H3,(H,13,14)
    • InChI Key: DLQMAPLATMOCBT-UHFFFAOYSA-N
    • SMILES: OC(CCC1C=NN(CC#CC)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 264
  • Topological Polar Surface Area: 55.1
  • XLogP3: 0.7

3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B223296-500mg
3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic Acid
2098085-05-1
500mg
$ 435.00 2022-06-07
TRC
B223296-100mg
3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic Acid
2098085-05-1
100mg
$ 115.00 2022-06-07
Life Chemicals
F2147-6992-0.25g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2147-6992-0.5g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2147-6992-5g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2147-6992-2.5g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
2.5g
$932.0 2023-09-06
TRC
B223296-1g
3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic Acid
2098085-05-1
1g
$ 660.00 2022-06-07
Life Chemicals
F2147-6992-1g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2147-6992-10g
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
2098085-05-1 95%+
10g
$1957.0 2023-09-06

Additional information on 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Comprehensive Overview of 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid (CAS No. 2098085-05-1)

The compound 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid, identified by its CAS number 2098085-05-1, is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research. Its unique structure combines a pyrazole ring with a propanoic acid moiety, linked via a but-2-yn-1-yl group. This configuration offers versatile reactivity, making it valuable for designing novel bioactive compounds. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioconjugation applications, aligning with trends in targeted drug delivery and precision agriculture.

In recent years, the demand for heterocyclic compounds like 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid has surged due to their role in developing sustainable agrochemicals and biodegradable materials. A 2023 study highlighted its utility in synthesizing enzyme modulators, addressing global concerns about eco-friendly pest control. The compound’s alkyne functional group also enables click chemistry applications, a hot topic in AI-driven drug discovery platforms. This aligns with frequent search queries such as "click chemistry in pharmaceuticals" and "pyrazole derivatives for crop protection," reflecting its cross-disciplinary relevance.

From a synthetic perspective, CAS 2098085-05-1 exemplifies advancements in green chemistry. Its production often employs catalyst-free reactions, reducing environmental impact—a priority for industries complying with REACH regulations. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for high-throughput screening in drug development. Notably, its logP value (predicted at 1.8) suggests favorable cell membrane permeability, a sought-after property in bioavailability optimization studies.

The commercial landscape for 3-[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is evolving, with suppliers emphasizing GMP-grade batches for preclinical trials. Patent filings indicate its incorporation into anticancer scaffolds and COX-2 inhibitors, resonating with trending searches like "next-generation anti-inflammatory agents." Furthermore, its compatibility with microwave-assisted synthesis (a technique popularized in lab automation circles) enhances its appeal for industrial-scale production.

Ongoing research explores the compound’s role in metal-organic frameworks (MOFs) for controlled-release formulations, tapping into the booming nanomedicine market. As regulatory agencies prioritize QSAR modeling for risk assessment, the well-defined structure of 2098085-05-1 facilitates computational studies—addressing common queries about "in silico toxicity prediction." With its dual utility in life sciences and material innovation, this compound exemplifies the convergence of chemistry and cutting-edge technology.

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